N-(2-phenoxypyrimidin-5-yl)picolinamide

Hydrogen-bond acceptor count Pharmacophore design Kinase hinge-binding

N-(2-Phenoxypyrimidin-5-yl)picolinamide (CAS 1396865-75-0; IUPAC: N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide) is a synthetic small molecule (C₁₆H₁₂N₄O₂, MW 292.29 g/mol) comprising a 2-phenoxypyrimidine core linked via an amide bond at the 5-position to a picolinamide (pyridine-2-carboxamide) terminus. The 2-phenoxypyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, having yielded potent inhibitors of p38α MAP kinase, PIM kinases, LCK/FMS, and BTK across multiple discovery programs.

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 1396865-75-0
Cat. No. B2521995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxypyrimidin-5-yl)picolinamide
CAS1396865-75-0
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21)
InChIKeyFANCKUWOUDQGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenoxypyrimidin-5-yl)picolinamide (CAS 1396865-75-0): Structural Profile and Scaffold Context for Research Procurement


N-(2-Phenoxypyrimidin-5-yl)picolinamide (CAS 1396865-75-0; IUPAC: N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide) is a synthetic small molecule (C₁₆H₁₂N₄O₂, MW 292.29 g/mol) comprising a 2-phenoxypyrimidine core linked via an amide bond at the 5-position to a picolinamide (pyridine-2-carboxamide) terminus [1]. The 2-phenoxypyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, having yielded potent inhibitors of p38α MAP kinase, PIM kinases, LCK/FMS, and BTK across multiple discovery programs [2]. The picolinamide moiety introduces a characteristic bidentate hydrogen-bonding motif (pyridine nitrogen plus amide) that distinguishes this compound from simpler acetamide, benzamide, or cyclopentanecarboxamide analogs at the same 5-position. Computed physicochemical properties include XLogP3 of 2.2, topological polar surface area (TPSA) of 77 Ų, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 4 rotatable bonds [1].

Why Generic Substitution of N-(2-Phenoxypyrimidin-5-yl)picolinamide with Close Amide Analogs Is Scientifically Unjustified


Within the 2-phenoxypyrimidine chemical class, even subtle modifications to the 5-position amide substituent produce divergent hydrogen-bonding capacity, molecular topology, and target interaction profiles. QSAR modeling of phenoxypyrimidine derivatives as p38 kinase inhibitors has demonstrated that steric, electronic, and hydrogen-bonding descriptors collectively govern inhibitory potency, with different amide substituents driving substantially different activity landscapes [1]. The picolinamide group present in CAS 1396865-75-0 provides an additional intra-amide pyridine nitrogen (total HBA count = 5) that is absent in the simpler acetamide (HBA = 4) and cyclopentanecarboxamide (HBA = 4) analogs, altering both the potential for bidentate metal-chelation or kinase hinge-binding interactions and the computed TPSA (77 vs. approximately 64 Ų for non-pyridyl amide analogs). Patent literature on picolinamide-based kinase inhibitors explicitly highlights the pyridine nitrogen as a critical pharmacophoric element for PIM kinase binding [2]. Generic substitution with a non-picolinamide analog therefore risks loss of this specific interaction geometry, compromising any structure-dependent biological or chemical utility for which this compound was selected.

N-(2-Phenoxypyrimidin-5-yl)picolinamide: Quantitative Differentiation Evidence Against Closest Amide Analogs


Hydrogen-Bond Acceptor Capacity: Picolinamide vs. Acetamide and Cyclopentanecarboxamide Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, contributed by the pyrimidine nitrogens (2), the phenoxy oxygen (1), the amide carbonyl oxygen (1), and the picolinamide pyridine nitrogen (1) [1]. In contrast, the closest commercially available 5-position amide analogs—N-(2-phenoxypyrimidin-5-yl)acetamide and N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide (PHA-793887)—each possess only 4 HBA atoms, lacking the additional pyridine nitrogen [2]. The extra HBA of the picolinamide derivative enables potential bidentate coordination to metal ions or dual hydrogen-bonding to kinase hinge residues, a motif exploited in multiple kinase inhibitor pharmacophores. This HBA count difference is structurally verifiable and independent of any biological assay.

Hydrogen-bond acceptor count Pharmacophore design Kinase hinge-binding

Topological Polar Surface Area Differentiation for Membrane Permeability Profiling

The computed topological polar surface area (TPSA) of the target compound is 77 Ų, reflecting the contribution of the pyridine nitrogen, pyrimidine nitrogens, amide group, and phenoxy oxygen [1]. Close amide analogs lacking the pyridine nitrogen, such as N-(2-phenoxypyrimidin-5-yl)acetamide, are estimated to have a TPSA of approximately 64 Ų (based on the absence of the pyridine moiety), representing a ~13 Ų reduction [2]. This difference is relevant for any application where passive membrane permeability or blood-brain barrier penetration is under consideration, as TPSA values below 60-70 Ų are generally associated with favorable CNS penetration while values above 80 Ų tend to limit it. The target compound's TPSA of 77 Ų places it in an intermediate range that may differ meaningfully from lower-TPSA analogs in permeability assays.

TPSA Drug-likeness Membrane permeability

Class-Level p38α Kinase Inhibitory Pharmacophore: Phenoxypyrimidine Scaffold Validation

Quantitative structure-activity relationship (QSAR) analysis of phenoxypyrimidine derivatives as p38 kinase inhibitors has established that steric, electronic, and hydrogen-bonding descriptors are the primary determinants of inhibitory potency within this scaffold class [1]. The study employed multiple chemometric tools (MLR, PCR, and PLS regression) to model p38 inhibitory activity and identified that substituents at the pyrimidine 5-position significantly modulate activity. Separately, Boehm et al. (2001) reported that specific phenoxypyrimidine derivatives achieved p38α IC₅₀ values in the low nanomolar range (e.g., compound 4: IC₅₀ = 12 nM) in enzyme inhibition assays using recombinant human p38α with ATF-2 substrate [2]. While the specific compound CAS 1396865-75-0 was not individually tested in these published studies, its structural features (2-phenoxypyrimidine core + amide at 5-position) align with the pharmacophore models derived from active compounds.

p38 MAP kinase QSAR Anti-inflammatory

Lipophilicity (XLogP3) Differentiation and Its Impact on Solubility-Limited Assay Compatibility

The target compound has a computed XLogP3 of 2.2, reflecting the balance between the hydrophobic phenoxy group and the polar pyridine/amide functionalities [1]. In comparison, 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1396854-83-3), which substitutes picolinamide with a 3-chlorobenzamide group, has an estimated XLogP of approximately 3.5 due to the chlorine atom and the replacement of the hydrophilic pyridine nitrogen with a hydrophobic phenyl ring . This ~1.3 log unit difference corresponds to a theoretical ~20-fold difference in octanol-water partition coefficient, which may translate to substantially different aqueous solubility and non-specific protein binding behavior. The lower lipophilicity of the picolinamide derivative suggests superior aqueous solubility, a consideration relevant for biochemical assay development where compound precipitation is a concern.

Lipophilicity XLogP3 Aqueous solubility

PIM Kinase Pharmacophore Context: Picolinamide as a Privileged Kinase-Binding Motif

Novartis AG patent HK1156627B discloses picolinamide derivatives as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase) activity, explicitly claiming compounds where the picolinamide moiety serves as a critical pharmacophoric element for binding to the PIM kinase ATP pocket [1]. The patent establishes that the pyridine nitrogen of the picolinamide group participates in key hydrogen-bond interactions with the kinase hinge region. While CAS 1396865-75-0 is not itself an exemplified compound in this patent, the structural congruence—picolinamide connected to an aromatic/heteroaromatic scaffold—places it within the claimed pharmacophore space. In contrast, non-pyridyl amide analogs (acetamide, cyclopentanecarboxamide, benzamide derivatives) lack this hinge-binding pyridine nitrogen and would not map to the same pharmacophore model [1].

PIM kinase Picolinamide Oncology

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

The target compound contains 4 rotatable bonds (phenoxy-ether C-O, pyrimidine-phenoxy, amide C-N, and amide-pyridine C-C), as computed by PubChem [1]. In comparison, N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide (PHA-793887) contains only 3 rotatable bonds, as the cyclopentane ring locks one degree of freedom present in the picolinamide [2]. Conversely, 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide also has 4 rotatable bonds but with different conformational energetics due to the chlorophenyl vs. pyridyl substitution. The difference of 1 rotatable bond corresponds to a theoretical entropic penalty of approximately 0.7-1.2 kcal/mol upon rigid binding to a protein target, which can translate to a ~3-7 fold difference in binding affinity (ΔG = -RT ln K) if all other interactions are held constant [3].

Rotatable bonds Conformational entropy Ligand efficiency

N-(2-Phenoxypyrimidin-5-yl)picolinamide (CAS 1396865-75-0): Evidence-Backed Application Scenarios for Research Procurement


Kinase Inhibitor Screening Library Design Targeting the PIM Kinase Family

Based on the picolinamide pharmacophore disclosed in Novartis patent HK1156627B for PIM kinase inhibition [1], this compound is structurally pre-qualified for inclusion in PIM1/PIM2/PIM3 screening cascades. The pyridine nitrogen of the picolinamide moiety is positioned to engage the kinase hinge region via hydrogen bonding, a feature absent in non-pyridyl amide analogs (Section 3, Evidence Item 5). Researchers building focused kinase libraries should prioritize this compound over acetamide or cyclopentanecarboxamide congeners when picolinamide-based hinge-binding is a desired pharmacophoric feature. However, users must independently determine PIM IC₅₀ values through empirical testing, as no public data exists for this specific compound.

Coordination Chemistry and Metal Chelation Studies Requiring Bidentate N,N'-Donor Ligands

With 5 hydrogen-bond acceptors including the picolinamide pyridine nitrogen positioned ortho to the amide carbonyl, this compound presents a potential N,N'-bidentate chelation motif suitable for transition metal coordination studies (Section 3, Evidence Item 1). The 25% higher HBA count compared to non-pyridyl amide analogs [2] enables metal-ligand geometries that simpler acetamide or benzamide derivatives cannot achieve. This application is supported by the compound's structural features as documented in PubChem [2] and is consistent with its listing as a ligand building block. Procurement for inorganic/organometallic research should be favored over 4-HBA analogs when bidentate N,N'-coordination is required.

Biochemical Assay Development Requiring Moderate Lipophilicity and Favorable Aqueous Solubility

The target compound's XLogP3 of 2.2 positions it in a favorable lipophilicity range for biochemical assay development, approximately 1.3 log units lower (more hydrophilic) than the 3-chlorobenzamide analog (Section 3, Evidence Item 4) [1]. This reduced lipophilicity is expected to minimize non-specific protein binding, compound aggregation, and DMSO precipitation issues that frequently confound high-concentration screening of more lipophilic analogs. Coupled with an intermediate TPSA of 77 Ų (Section 3, Evidence Item 2), this compound offers a balanced solubility-permeability profile that is preferable for aqueous biochemical assay formats when compared to higher-logP alternatives.

Structure-Activity Relationship (SAR) Studies on Phenoxypyrimidine-Based p38 MAP Kinase Inhibitors

QSAR models derived from 40+ phenoxypyrimidine derivatives have established that the 5-position amide substituent is a critical determinant of p38α inhibitory potency (Section 3, Evidence Item 3) [1]. This compound, bearing the picolinamide substituent at the 5-position, serves as a logical SAR probe to explore the effect of introducing a pyridine nitrogen into the amide terminus—a modification not represented in the original QSAR training set. Procurement for academic or industrial p38 inhibitor optimization programs is scientifically justified as an SAR expansion tool, with the caveat that de novo p38 IC₅₀ determination is required.

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